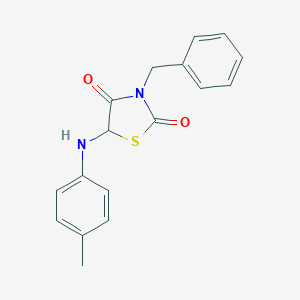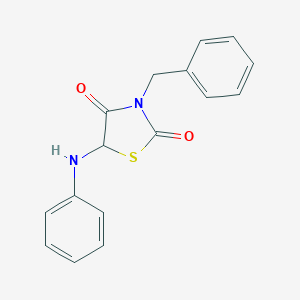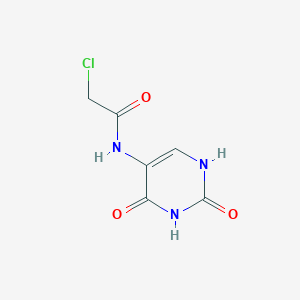![molecular formula C17H18Cl2N4O2 B228612 N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea, also known as AC-42, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and neurodegenerative disorders. AC-42 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including cell motility, protein degradation, and microtubule dynamics. Inhibition of HDAC6 by N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and impairs cell motility. This ultimately leads to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been shown to reduce pain and inflammation by inhibiting the activation of inflammatory cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for HDAC6. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been shown to have low toxicity and good pharmacokinetics. However, there are also limitations to the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in lab experiments. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has poor solubility, which can limit its effectiveness in in vivo studies. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has a short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for the study of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea. One potential direction is the development of more potent and selective HDAC6 inhibitors. Another direction is the investigation of the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in the treatment of other diseases, such as autoimmune disorders, is an area of potential future research. Finally, the development of novel drug delivery systems for N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea could improve its solubility and duration of action.
Métodos De Síntesis
The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea involves several steps, including the preparation of the starting materials, coupling of the two aromatic amines, and subsequent urea formation. The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea is a complex process that requires expertise in organic chemistry. The yield of the final product is dependent on the quality of the starting materials and the efficiency of the reaction steps.
Aplicaciones Científicas De Investigación
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been studied for its potential use in the treatment of pain and inflammation.
Propiedades
Fórmula molecular |
C17H18Cl2N4O2 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-4-1-6-14(10-12)22-16(24)20-8-3-9-21-17(25)23-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H2,20,22,24)(H2,21,23,25) |
Clave InChI |
QQPNIOFXHOWBEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)
